molecular formula C9H6BrClN2 B1371687 3-Bromo-2-chloro-5-methyl[1,6]naphthyridine CAS No. 1192263-93-6

3-Bromo-2-chloro-5-methyl[1,6]naphthyridine

Cat. No. B1371687
M. Wt: 257.51 g/mol
InChI Key: GMTHTAXIHZGRRA-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methyl[1,6]naphthyridine, also known as 3BCM[1,6]N or BCM, is a heterocyclic organic compound that has been studied for its various properties and applications. It has been studied for its synthesis methods, its scientific research applications, its mechanisms of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Anticancer Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,6-naphthyridines have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines .
  • Methods of Application : The anticancer activity of 1,6-naphthyridines is typically studied using in vitro assays on cancer cell lines . The structure-activity relationship (SAR) is often studied along with molecular modeling .

Anti-HIV Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Some 1,6-naphthyridines have been found to have anti-HIV properties .
  • Methods of Application : The anti-HIV activity of 1,6-naphthyridines is typically studied using in vitro assays .

Reactivity with Alkyl Halides

  • Scientific Field : Organic Chemistry
  • Application Summary : Alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
  • Methods of Application : This reaction typically involves the formation of quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
  • Results or Outcomes : The result of this reaction is the formation of N-alkylsubstituted 1,5-naphthyridines .

Synthesis of 3-bromo-1,5-naphthyridine

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-bromo-1,5-naphthyridine can be synthesized through a modified Skraup reaction using m-NO2PhSO3Na .
  • Methods of Application : The specific details of the modified Skraup reaction would depend on the exact experimental conditions .
  • Results or Outcomes : The result of this reaction is the formation of 3-bromo-1,5-naphthyridine .

Reactivity with Electrophilic or Nucleophilic Reagents

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,5-naphthyridines can react with electrophilic or nucleophilic reagents .
  • Methods of Application : The specific details of these reactions would depend on the exact experimental conditions .
  • Results or Outcomes : The result of these reactions can vary depending on the specific 1,5-naphthyridine compound and the type of reagent .

Formation of Metal Complexes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 1,5-naphthyridines can form complexes with metals .
  • Methods of Application : The specific details of these reactions would depend on the exact experimental conditions .
  • Results or Outcomes : The result of these reactions is the formation of metal complexes .

properties

IUPAC Name

3-bromo-2-chloro-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-6-4-7(10)9(11)13-8(6)2-3-12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTHTAXIHZGRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-methyl[1,6]naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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